Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Researchers and Drug Development Professionals
Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Characteristics of Mandelic Acid-2,3,4,5,6-d5
This technical guide provides a comprehensive overview of the properties, characteristics, and applications of Mandelic acid-2,3,4,5,6-d5, a deuterated analog of mandelic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Core Properties and Characteristics
Mandelic acid-2,3,4,5,6-d5 is a stable isotope-labeled form of mandelic acid where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. This key difference makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Chemical and Physical Properties
The fundamental properties of Mandelic acid-2,3,4,5,6-d5 are summarized in the table below, alongside those of its non-deuterated form for comparison.
| Property | Mandelic Acid-2,3,4,5,6-d5 | Mandelic Acid |
| Molecular Formula | C₈H₃D₅O₃ | C₈H₈O₃ |
| Molecular Weight | 157.18 g/mol | 152.15 g/mol |
| Appearance | White to Off-White Solid | White Crystalline Powder |
| Melting Point | 120-121 °C | 118-121 °C |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly), Water (Slightly) | Soluble in water, alcohol, and propylene (B89431) glycol |
| CAS Number | 70838-71-0 | 90-64-2 |
Applications in Research and Drug Development
The primary application of Mandelic acid-2,3,4,5,6-d5 is as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS). Its use is critical in pharmacokinetic and metabolic studies.
As a deuterated internal standard, it is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte (mandelic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the analyte by correcting for variations in sample extraction, handling, and instrument response.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and purification of Mandelic acid-2,3,4,5,6-d5 are not widely available in the public domain and are often proprietary, a general workflow for its use as an internal standard is presented below. Similarly, detailed synthetic procedures for mandelic acid itself can be found in the chemical literature, but these would require adaptation for the deuterated analog, typically starting from a deuterated benzene (B151609) precursor.
Generalized Protocol for Quantitative Analysis using Mandelic Acid-d5 as an Internal Standard by LC-MS
This protocol outlines the general steps for quantifying mandelic acid in a biological matrix using Mandelic acid-2,3,4,5,6-d5 as an internal standard.
1. Preparation of Standards and Samples:
- Prepare a stock solution of Mandelic acid-2,3,4,5,6-d5 in a suitable solvent (e.g., methanol).
- Prepare a series of calibration standards by spiking known concentrations of mandelic acid into the blank biological matrix (e.g., plasma, urine).
- Add a fixed concentration of the Mandelic acid-2,3,4,5,6-d5 internal standard solution to all calibration standards, quality control samples, and unknown samples.
2. Sample Extraction:
- Perform a protein precipitation by adding a solvent like acetonitrile (B52724) to the biological samples.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for further processing or direct injection.
3. LC-MS/MS Analysis:
- Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18).
- Use an appropriate mobile phase gradient to achieve chromatographic separation of mandelic acid from other matrix components.
- Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both mandelic acid and Mandelic acid-2,3,4,5,6-d5 should be monitored.
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the use of Mandelic acid-2,3,4,5,6-d5 as an internal standard in a quantitative bioanalytical assay.
Mandelic Acid Metabolic Pathway
Mandelic acid is a metabolite in several biological pathways. The diagram below illustrates a key bacterial degradation pathway for mandelic acid.
